2-Nitro-[1,1'-biphenyl]-4-OL
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Overview
Description
2-Nitro-[1,1’-biphenyl]-4-OL is an organic compound with the molecular formula C12H9NO3. It is a derivative of biphenyl, where a nitro group is attached to one of the benzene rings at the 2-position, and a hydroxyl group is attached at the 4-position of the same ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-[1,1’-biphenyl]-4-OL typically involves nitration and hydroxylation reactions. One common method is the nitration of biphenyl followed by selective hydroxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The hydroxylation step can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of 2-Nitro-[1,1’-biphenyl]-4-OL often involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-[1,1’-biphenyl]-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives
Scientific Research Applications
2-Nitro-[1,1’-biphenyl]-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4-OL involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Lacks the hydroxyl group, making it less reactive in certain biological contexts.
4-Nitrobiphenyl: Has the nitro group at a different position, affecting its chemical and biological properties.
2-Aminobiphenyl: Contains an amino group instead of a nitro group, leading to different reactivity and applications .
Uniqueness
2-Nitro-[1,1’-biphenyl]-4-OL is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H9NO3 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-nitro-4-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
SHOZVPOSHBHQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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